molecular formula C26H34N2O4S B11446656 N-cyclohexyl-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-cyclohexyl-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11446656
M. Wt: 470.6 g/mol
InChI Key: SFJDESPLHUJKCV-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with a molecular formula of C26H34N2O4S This compound is characterized by its tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules

Preparation Methods

The synthesis of N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.

    Introduction of methoxy groups: Methoxylation reactions using methanol and an appropriate catalyst.

    Attachment of the carbothioamide group: This step involves the reaction of the intermediate with thiocarbamoyl chloride under basic conditions.

    Cyclohexyl substitution:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., halides).

Scientific Research Applications

N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tetrahydroisoquinoline core allows it to interact with neurotransmitter receptors, potentially affecting signal transduction pathways. The methoxy and carbothioamide groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE include:

Properties

Molecular Formula

C26H34N2O4S

Molecular Weight

470.6 g/mol

IUPAC Name

N-cyclohexyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C26H34N2O4S/c1-29-22-11-7-8-12-23(22)32-17-21-20-16-25(31-3)24(30-2)15-18(20)13-14-28(21)26(33)27-19-9-5-4-6-10-19/h7-8,11-12,15-16,19,21H,4-6,9-10,13-14,17H2,1-3H3,(H,27,33)

InChI Key

SFJDESPLHUJKCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=S)NC4CCCCC4)OC)OC

Origin of Product

United States

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